![molecular formula C10H10N4O B13715768 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime](/img/structure/B13715768.png)
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is a chemical compound that features a triazole ring, a phenyl group, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime typically involves the following steps:
Formation of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: This can be achieved by reacting 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential anticancer agents and other pharmaceuticals.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone: Lacks the oxime group but shares the triazole and phenyl moieties.
4-(1H-1,2,4-triazol-1-yl)phenol: Contains a hydroxyl group instead of the ethanone oxime.
Uniqueness
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring and oxime group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10N4O |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N4O/c1-8(13-15)9-2-4-10(5-3-9)14-7-11-6-12-14/h2-7,15H,1H3/b13-8- |
InChI Key |
VVOXRSCTXMFUFJ-JYRVWZFOSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)N2C=NC=N2 |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
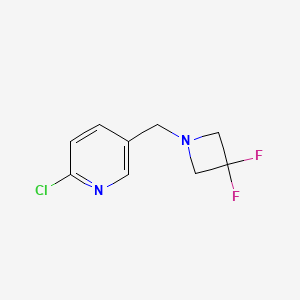
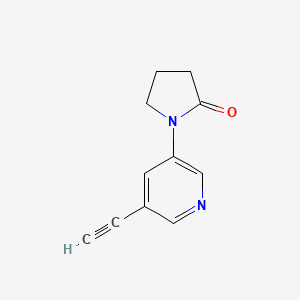
![3-(Difluoromethyl)-8-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13715704.png)
![O-[(5-Chloro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13715705.png)
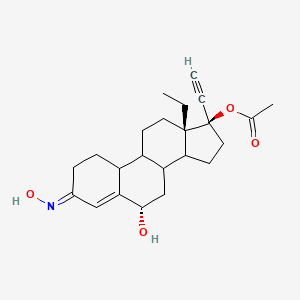
![(Z)-N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B13715711.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]isoxazole-3-carboxylate](/img/structure/B13715713.png)
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isopropyl-carbamic acid tert-butyl ester](/img/structure/B13715718.png)
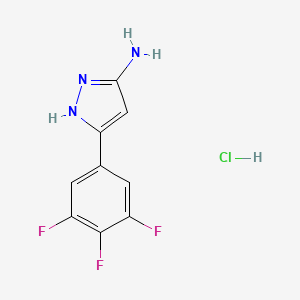


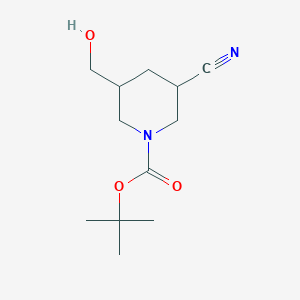
![5-Bromo-4-[2-chloro-5-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13715778.png)
